molecular formula C32H28N2O12S3 B11042496 Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(3-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11042496
M. Wt: 728.8 g/mol
InChI Key: FWSXBCFADQGYSZ-UHFFFAOYSA-N
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Description

“Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-[(3-nitrophenyl)carbonyl]-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:

  • Core Structure: : The compound features a spiro-fused tetracyclic system, combining a quinoline ring, a dithiole ring, and a thiopyrano ring. The presence of the spiro linkage (where two rings share a single carbon atom) adds to its uniqueness.

  • Functional Groups

      Methoxy Group (–OCH₃): Attached to the 9’-position of the quinoline ring.

      Nitrophenyl Carbonyl Group (–C₆H₄NO₂): Substituted at the 6’-position of the quinoline ring.

      Tetracarboxylate Group (–COOH): Four carboxylic acid groups are distributed across the molecule.

Preparation Methods

Synthetic Routes:

    Step 1: Synthesize the quinoline-dithiole intermediate.

    Step 2: Introduce the nitrophenyl carbonyl group.

    Step 3: Attach the methoxy group.

    Step 4: Install the tetracarboxylate groups.

Industrial Production:

  • While laboratory-scale synthesis is feasible, industrial production typically involves multistep processes with optimized yields and scalability.

Chemical Reactions Analysis

Reactions:

    Oxidation: The nitrophenyl carbonyl group can undergo oxidation reactions.

    Substitution: The methoxy group may participate in nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group to an amino group is possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Alkali metal alkoxides (e.g., sodium methoxide, NaOCH₃).

    Reduction: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon, Pd/C).

Major Products:

  • Oxidation: Nitrophenyl carbonyl group converted to a carboxylic acid.
  • Substitution: Methoxy group replaced by other nucleophiles.
  • Reduction: Nitro group reduced to an amino group.

Scientific Research Applications

    Chemistry: Used as a building block for novel materials.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Explored for drug development (anticancer, antiviral, or anti-inflammatory agents).

    Industry: Employed in organic electronics or photovoltaic devices.

Mechanism of Action

    Targets: Interacts with specific cellular receptors or enzymes.

    Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Uniqueness: The spiro-fused structure sets it apart.

    Similar Compounds: Other spirocyclic quinoline derivatives (e.g., spirooxindoles).

Properties

Molecular Formula

C32H28N2O12S3

Molecular Weight

728.8 g/mol

IUPAC Name

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-nitrobenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H28N2O12S3/c1-31(2)25-20(18-14-17(42-3)11-12-19(18)33(31)26(35)15-9-8-10-16(13-15)34(40)41)32(21(27(36)43-4)22(47-25)28(37)44-5)48-23(29(38)45-6)24(49-32)30(39)46-7/h8-14H,1-7H3

InChI Key

FWSXBCFADQGYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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